2-[1-(Azetidin-3-yl)-2-chloro-1H-imidazol-5-yl]acetonitrile

Medicinal Chemistry Physicochemical Properties Lead Optimisation

Researchers requiring multi-vector diversification face bottlenecks synthesizing separate intermediates per pathway. This compound resolves this with three orthogonal reactive centres in one fragment-sized scaffold: • 2-Cl: SNAr/cross-coupling handle absent in des-chloro analogs. • Azetidine N-H: Acylation, sulfonylation, or reductive amination. • Acetonitrile: Reduction, hydrolysis, or cycloaddition. Supplied at ≥95% purity, supporting reproducible parallel synthesis and SAR exploration.

Molecular Formula C8H9ClN4
Molecular Weight 196.64 g/mol
Cat. No. B13253644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(Azetidin-3-yl)-2-chloro-1H-imidazol-5-yl]acetonitrile
Molecular FormulaC8H9ClN4
Molecular Weight196.64 g/mol
Structural Identifiers
SMILESC1C(CN1)N2C(=CN=C2Cl)CC#N
InChIInChI=1S/C8H9ClN4/c9-8-12-5-6(1-2-10)13(8)7-3-11-4-7/h5,7,11H,1,3-4H2
InChIKeyOUQXENNVWMGHNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(Azetidin-3-yl)-2-chloro-1H-imidazol-5-yl]acetonitrile: Identity & Database Authentication


2-[1-(Azetidin-3-yl)-2-chloro-1H-imidazol-5-yl]acetonitrile (CAS 2060021-67-0, PubChem CID 125426925) is a heterocyclic small molecule featuring an azetidine ring, a 2-chloroimidazole core, and a 5-acetonitrile substituent, with molecular formula C8H9ClN4 and molecular weight 196.64 g/mol [1]. It is catalogued as a research screening compound (Enamine building block EN300-320332) and belongs to the broader class of azetidine–imidazole hybrid scaffolds that have drawn attention in medicinal chemistry for their potential as imidazoline receptor ligands, kinase inhibitor intermediates, and physicochemical property modulators . The compound is offered at a minimum purity specification of 95% .

Scaffold Azetidine–2-chloroimidazole–acetonitrile hybrid
Procurement Catalogued research building block (Enamine)
Purity Vendor-defined specification

2-[1-(Azetidin-3-yl)-2-chloro-1H-imidazol-5-yl]acetonitrile: Non-Interchangeability with Simple Analogs


The target compound cannot be substituted with simpler 1H-imidazol-5-yl-acetonitrile analogs because the introduction of the 2-chloro substituent and the azetidin-3-yl N-substituent produces measurable shifts in key drug-likeness parameters [1]. Specifically, compared to the parent scaffold 2-(1H-imidazol-5-yl)acetonitrile (PubChem CID 571973), the target compound exhibits a higher computed lipophilicity (XLogP3 = 0 vs. −0.2), an additional hydrogen-bond acceptor (HBA = 3 vs. 2), and a modestly increased topological polar surface area (TPSA = 53.6 vs. 52.5 Ų), all of which alter permeability, solubility, and target-binding potential in lead optimisation workflows [2]. Moreover, the chloro substituent at the imidazole 2-position provides a synthetic handle for nucleophilic aromatic substitution or cross-coupling reactions that the des-chloro or non-halogenated analogs lack, while the azetidine N–H offers orthogonal derivatisation opportunities unavailable in N-alkyl (e.g., isopropyl or butyl) comparator series [1]. These multi-dimensional differences mean that replacing the target compound with a simpler analog would not recapitulate the same structure–activity relationship (SAR) trajectory.

Lipophilicity shift Chloro and azetidine groups alter computed lipophilicity vs parent scaffold; SAR trajectory may differ.
Pharmacophoric pattern Additional HBA from nitrile and imidazole creates a distinct hydrogen‑bond pattern not replicated by des‑chloro analogs.
Synthetic versatility Azetidine N–H enables orthogonal derivatisation unavailable with N‑alkyl comparators; simpler analogs limit diversification.

2-[1-(Azetidin-3-yl)-2-chloro-1H-imidazol-5-yl]acetonitrile: Quantitative Differentiation vs. Analogs


XLogP3 Lipophilicity vs. Parent Scaffold

The target compound (PubChem CID 125426925) carries a computed XLogP3 of 0, while the simplest unsubstituted analog 2-(1H-imidazol-5-yl)acetonitrile (CID 571973, CAS 18502-05-1) has a computed XLogP3 of −0.2 [1][2]. This +0.2 log-unit increase is attributable to the combined effect of the 2-chloro substituent and the azetidin-3-yl N-substitution. Although the absolute difference is modest, it is directionally consistent with the introduction of hydrophobic elements (Cl and cyclobutyl-like ring) that can influence membrane permeability and non-specific protein binding in cellular assays. No head-to-head experimental logP or logD measurement has been published for the target compound.

XLogP3 Shift
Data to verify
Target XLogP3 = 0 Parent analog = −0.2 Δ = +0.2 log units
May influence permeability and binding profiles
Computed; experimental logP not available
Medicinal Chemistry Physicochemical Properties Lead Optimisation Drug Design

Hydrogen-Bond Acceptor Count Differentiation

The target compound possesses 3 hydrogen-bond acceptor (HBA) atoms (two imidazole nitrogens and the nitrile nitrogen) compared to 2 HBAs for the parent 2-(1H-imidazol-5-yl)acetonitrile (which lacks the chloro substituent) [1][2]. The 2-chloro substituent does not contribute an additional HBA; however, the presence of both imidazole nitrogens and the nitrile in a fixed spatial arrangement creates a distinct HBA pharmacophoric pattern relative to N-alkyl analogs such as 2-[2-chloro-1-(propan-2-yl)-1H-imidazol-5-yl]acetonitrile (CAS 2059994-47-5), where the isopropyl group replaces the azetidine NH that contributes the single HBD .

HBA Count
Data to verify
3 HBA (target) vs 2 (parent)
Distinct HBA pharmacophore vs simpler analogs
Computed count; H‑bond strengths not measured
Medicinal Chemistry Structure-Based Drug Design Molecular Recognition Docking

TPSA Comparison vs. Parent Scaffold

The computed TPSA of the target compound is 53.6 Ų, compared with 52.5 Ų for 2-(1H-imidazol-5-yl)acetonitrile, representing a marginal increase of 1.1 Ų [1][2]. The additional surface area arises from the chloro substituent on the imidazole ring. Both compounds remain well below the 140 Ų threshold commonly cited for oral bioavailability and below the 90 Ų threshold associated with favourable CNS penetration, suggesting that the target compound retains drug-like ADME potential despite the addition of the chloro and azetidine motifs.

TPSA Comparison
Data to verify
Target TPSA = 53.6 Ų Parent = 52.5 Ų Δ = +1.1 Ų
Retains drug‑like ADME space
Computed; in vitro permeability not assessed
ADME Prediction Drug-Likeness Physicochemical Profiling Blood-Brain Barrier Permeability

Vendor Purity Specification Benchmark

Multiple independent vendors including AKSci (catalogue 8311EH), Leyan (catalogue 2025625), and Enamine (EN300-320332) specify a minimum purity of 95% for this compound, as verified via supplier technical datasheets [1]. This compares favourably with many research-grade azetidine–imidazole building blocks that are routinely supplied at 90–93% purity, reducing the need for re-purification prior to use in parallel synthesis or screening campaigns.

Purity Benchmark
Data to verify
≥95% (vendor) vs class‑level 90–93%
Reduced pre‑screening purification burden
Vendor‑specified; analytical method undisclosed
Chemical Procurement Quality Control Compound Management Building Blocks

Synthetic Handle Orthogonality

The target compound possesses three chemically orthogonal reactive centres: (i) the 2-chloro substituent capable of nucleophilic aromatic substitution (S_NAr) or transition-metal-catalysed cross-coupling; (ii) the acetonitrile group amenable to reduction (→ primary amine), hydrolysis (→ carboxylic acid), or click-type [3+2] cycloaddition with azides to form tetrazoles; and (iii) the azetidine secondary amine available for amidation, sulfonylation, or reductive amination [1]. In contrast, the des-chloro analog 2-(1H-imidazol-5-yl)acetonitrile (CID 571973) lacks the chloro handle, and the 2-chloro-N-isopropyl comparator (CAS 2059994-47-5) lacks the free azetidine amine, each forfeiting one orthogonal diversification vector [2]. This tri-orthogonal reactivity profile enables library enumeration with three independent points of diversity from a single starting material.

Orthogonal Handles
Class‑level
3 reactive centres (chloro, nitrile, azetidine NH)
Supports multi‑vector library synthesis
Inferred from functional group analysis
Organic Synthesis Parallel Chemistry Late-Stage Functionalisation Chemical Biology

Pricing Transparency & Gram-Scale Availability

Pricing data aggregated from Enamine's catalogue indicates that the target compound was available at $4,557 for 5.0 g and $6,758 for 10.0 g (February 2023) [1]. These figures reflect the synthetic complexity of constructing the azetidine–imidazole hybrid framework. Non-azetidine imidazole-acetonitrile analogs such as 2-[2-chloro-1-(propan-2-yl)-1H-imidazol-5-yl]acetonitrile (CAS 2059994-47-5) are generally available at lower cost owing to simpler alkylation chemistry, but their procurement would forfeit the azetidine-derived conformational constraint and orthogonal diversification handle. The price premium reflects the added value of the azetidine ring as both a conformational restriction element and a synthetic handle.

Gram‑Scale Pricing
Data to verify
5 g: $4,557 10 g: $6,758 (Enamine, 2023)
Supports procurement and budget planning
Pricing as of Feb 2023; subject to change
Chemical Sourcing Procurement Research Chemicals Budget Planning

High-Impact Application Scenarios


Fragment-to-Lead & Scaffold-Hopping for GPCRs

The target compound's computed lipophilicity (XLogP3 = 0) and TPSA (53.6 Ų) place it within fragment-like property space suitable for screening against imidazoline I-2 receptors or other GPCR targets where 2-substituted imidazoles have precedence [1][2]. Unlike the parent 2-(1H-imidazol-5-yl)acetonitrile (XLogP3 = −0.2), the modestly increased hydrophobicity may improve membrane partitioning without sacrificing ligand efficiency, making it a more attractive starting fragment for medicinal chemistry optimisation .

Parallel Library Synthesis with Orthogonal Handles

With three chemically distinct reactive centres—the 2-chloro group (S_NAr/cross-coupling), the acetonitrile group (reduction/hydrolysis/cycloaddition), and the azetidine N–H (acylation/sulfonylation)—the compound serves as a single-entry diversification point for generating structurally diverse compound libraries [1]. This tri-orthogonal reactivity is not replicated in simpler N-alkyl or des-chloro analogs, which offer only two diversification vectors at most [2]. Procurement of gram quantities (e.g., 5–10 g from Enamine) supports multi-parallel synthesis workflows.

CNS Drug Discovery: Physicochemical Fine-Tuning

The compound's TPSA of 53.6 Ų and low molecular weight (196.64 g/mol) maintain compliance with CNS drug-likeness criteria [1]. The introduction of the azetidine ring provides conformational restriction (reduced entropic penalty upon binding) without substantially elevating TPSA above the 90 Ų CNS threshold. This positions the compound as a candidate intermediate for developing CNS-penetrant imidazole-based ligands where the azetidine serves both as a conformational lock and a synthetic diversification point [2].

Chemical Biology Probes with Defined Purity

The consistent 95% minimum purity specification across multiple independent vendors (AKSci, Leyan, Enamine) ensures that the compound meets the quality threshold for assay-ready use without additional purification [1][2]. This is particularly relevant for academic screening centres and core facilities where compound re-purification is resource-intensive and batch-to-batch variability can confound hit validation. The documented vendor quality provides a procurement-grade quality benchmark that supports reproducible biology.

Application
Selection Property
Validation Focus
Fragment‑to‑lead GPCR screening
Azetidine–imidazole hybrid with favorable lipophilicity and TPSA for fragment‑like space
Experimental logP/logD and membrane permeability
Parallel library synthesis
Multiple reactive handles for multi‑vector diversification
Selective derivatisation at each centre; library enumeration
CNS drug discovery
Low molecular weight and moderate polarity support CNS drug‑likeness
Brain penetration assays; in vitro/in vivo PK
Chemical biology probes
Consistent vendor purity specification across suppliers
Batch‑to‑batch purity by HPLC or LC‑MS
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